molecular formula C16H13BrN2O3S B2521885 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034580-74-8

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2521885
CAS RN: 2034580-74-8
M. Wt: 393.26
InChI Key: KOVNOZFJHBLZKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N - (pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P 2 S 5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2- (furan-2-yl)­ [1,3]thiazolo [4,5- b ]pyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For example, the crystal structure of a related compound was found to be stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, a series of novel substituted- N - (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, single crystals were developed for certain compounds, and their IC 90 s ranged from 3.73 to 4.00 μM .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: serves as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically, this compound participates in the transmetalation step, transferring nucleophilic organic groups from boron to palladium, leading to the formation of new C–C bonds .

EGFR and HER2 Inhibition

In drug discovery, researchers have evaluated the EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) inhibition activity of 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide . Comparing it to lapatinib, they assessed the potential of this compound as a kinase inhibitor. Such investigations contribute to the development of targeted therapies for cancer and other diseases .

Protodeboronation Reactions

While alkyl boronic esters are commonly used in organic synthesis, protodeboronation methods have received less attention. However, 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has been explored in catalytic protodeboronation reactions. These reactions allow for the removal of boron groups from alkyl boronic esters, expanding the synthetic toolbox for chemists .

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For example, imidazole containing compounds have been found to exhibit a broad range of chemical and biological properties .

Future Directions

The future directions of research on similar compounds include the development of new drugs that overcome antimicrobial resistance problems . The derivatives of 1, 3-diazole show different biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

2-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-14(18-10-12)15-5-3-9-22-15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVNOZFJHBLZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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